(4-(Hydroxy(phenyl)methyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone
Description
The compound (4-(Hydroxy(phenyl)methyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone features a triazole core substituted with a hydroxyphenylmethyl group and a piperidinyl methanone moiety. The hydroxy group may influence solubility and metabolic stability, while the triazole ring contributes to binding interactions via hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
[4-[hydroxy(phenyl)methyl]triazol-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H18N4O2/c20-14(12-7-3-1-4-8-12)13-11-16-19(17-13)15(21)18-9-5-2-6-10-18/h1,3-4,7-8,11,14,20H,2,5-6,9-10H2 |
InChI Key |
QMTQTOAFKDDLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Biological Activity
The compound (4-(Hydroxy(phenyl)methyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone , with the CAS number 446830-03-1 , is a synthetic derivative that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . It consists of a triazole ring linked to a piperidine moiety, which is characteristic of many biologically active compounds. The presence of the hydroxyl group on the phenyl ring enhances its solubility and potential interactions with biological targets.
Research indicates that compounds containing triazole rings often exhibit diverse biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with various diseases .
- Enzyme Inhibition : The compound acts as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibiting TYR can have therapeutic implications in conditions such as hyperpigmentation and melanoma. The most active derivatives demonstrated IC50 values in the low micromolar range .
1. Antimicrobial Activity
Recent studies have indicated that triazole derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to this compound have been evaluated for their effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa , both significant clinical pathogens .
2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. In vitro assays have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain analogs have demonstrated cytotoxic effects on melanoma cell lines .
Case Study 1: Tyrosinase Inhibition
In a study evaluating the inhibitory effects on tyrosinase from Agaricus bisporus, several derivatives were synthesized and tested. The most potent compound exhibited an IC50 value of 3.8 μM and showed no cytotoxicity in MTT assays, highlighting its potential as a safe anti-melanogenic agent .
Case Study 2: Antioxidant Properties
A series of experiments assessed the antioxidant capacity of various derivatives using DPPH radical scavenging assays. The results indicated that the presence of hydroxyl groups significantly enhanced antioxidant activity compared to unsubstituted analogs .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Suvorexant
- Structure: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone .
- Key Differences :
- Replaces the hydroxyphenylmethyl group with a chlorobenzooxazole-diazepane moiety.
- The diazepane ring may enhance conformational flexibility compared to piperidine.
- Pharmacology : Dual orexin receptor antagonist (DORA) approved for insomnia, with a molecular weight of 450.92 g/mol .
- Metabolism : Susceptible to oxidative metabolism due to the chlorobenzooxazole group, necessitating deuterated analogs for stability improvements .
Table 1: Structural and Pharmacokinetic Comparison
ACT-539313C (Deuterated Analogue)
- Structure: (R)-(3-(3-(2H-1,2,3-Triazol-2-yl)benzyl)morpholino-5,5-d2)(4-methyl-2-(2H-1,2,3-triazol-2-yl-d2)phenyl)methanone .
- Key Differences: Incorporates deuterium at morpholino and triazole positions to slow metabolism.
- Pharmacology: Improved metabolic stability (t₁/₂ increased by 2–3× vs. non-deuterated analogs) .
Triazole-Methanone Derivatives ()
Pharmacological and Metabolic Considerations
- Receptor Targeting : The hydroxyphenylmethyl group may engage in hydrogen bonding with orexin receptors, similar to Suvorexant’s chlorobenzooxazole interactions .
- Metabolic Stability : The hydroxy group could lead to glucuronidation or sulfation, necessitating prodrug strategies or deuterium substitution (as in ACT-539313C) to prolong half-life .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
General Reaction Scheme
The CuAAC reaction is the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the target compound, the strategy involves:
- Alkyne Component : Piperidin-1-yl propargyl methanone.
- Azide Component : 1-Azido-1-phenylmethanol (hydroxy(phenyl)methyl azide).
Reaction :
$$
\text{HC≡C-CO-piperidine} + \text{N}_3-\text{CH(OH)Ph} \xrightarrow{\text{Cu(I)}} \text{Target Compound}
$$
Post-Functionalization of Pre-Formed Triazoles
Stepwise Modification Approach
Synthesis of 4-Formyl-1,2,3-triazole
Introduction of Hydroxy(phenyl)methyl Group
- Grignard Reaction :
$$
\text{4-CHO-Triazole} + \text{PhMgBr} \rightarrow \text{4-CH(OH)Ph-Triazole}
$$
Piperidine Methanone Coupling
Multicomponent Reactions
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Temperature Optimization
Q & A
Q. What advanced techniques validate the compound’s conformation in solution versus solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
